

Preclinical Profile of ACT-335827: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving ACT-335827, a potent and selective orexin-1 receptor (OX1R) antagonist. The document details the compound's in vitro and in vivo pharmacological properties, experimental methodologies, and the underlying signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling cascades are visualized using diagrams.

Core Compound Profile

ACT-335827 is an orally available and brain-penetrant small molecule that acts as a selective antagonist of the orexin-1 receptor.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, with a notable absence of sedative effects, distinguishing it from dual orexin receptor antagonists.[2]

In Vitro Pharmacology

The in vitro activity of **ACT-335827** has been characterized through intracellular calcium release assays in Chinese Hamster Ovary (CHO) cells expressing either the rat orexin-1 or human orexin-2 receptors.



Parameter	Receptor	Cell Line	Value
IC50	Orexin-1 (rat)	СНО	6 nM
Orexin-2 (human)	СНО	417 nM	
Kb	Orexin-1 (rat)	СНО	41 nM
Orexin-2 (human)	СНО	560 nM	

Table 1: In Vitro Receptor Binding Affinity of ACT-335827.

Experimental Protocol: Intracellular Calcium Flux Assay

The antagonist activity of **ACT-335827** at orexin receptors is typically determined by measuring its ability to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist.

- Cell Culture: CHO cells stably expressing either the rat OX1R or human OX2R are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal calf serum, Lglutamine, antibiotics, and a selection agent (e.g., G418).[3]
- Cell Plating: Cells are seeded into 384-well, black, clear-bottom plates coated with poly-D-lysine at a density of approximately 20,000 cells per well and incubated overnight.[3]
- Dye Loading: The culture medium is removed, and cells are washed with an assay buffer (HBSS with HEPES, BSA, and probenecid). The cells are then incubated in the dark at 37°C for 60 minutes with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeant.[3][4] Intracellular esterases cleave the AM ester, trapping the fluorescent dye inside the cells.[5]
- Compound Addition: After washing to remove extracellular dye, varying concentrations of ACT-335827 are added to the wells and pre-incubated for a defined period (e.g., 5-120 minutes).[3][4]
- Agonist Stimulation and Signal Detection: An orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors. The resulting change in fluorescence, which is proportional to the change in [Ca2+]i, is measured kinetically using a fluorescent imaging plate reader (FLIPR).[3]

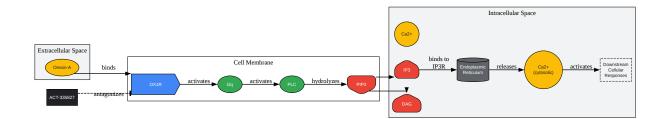


• Data Analysis: The peak fluorescence response is measured. The IC50 value, representing the concentration of **ACT-335827** that inhibits 50% of the maximal response to the agonist, is calculated using a four-parameter logistic regression model.[6] The Kb value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

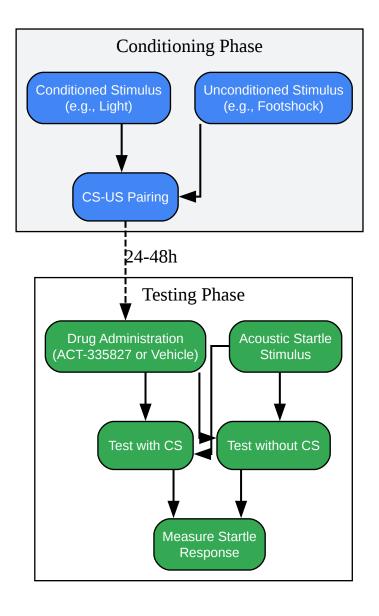
Orexin-1 Receptor Signaling Pathway

Activation of the orexin-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.









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